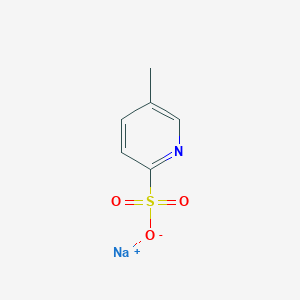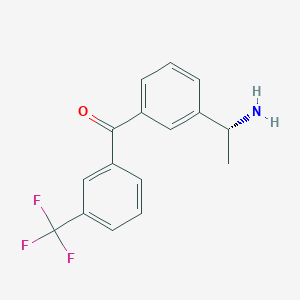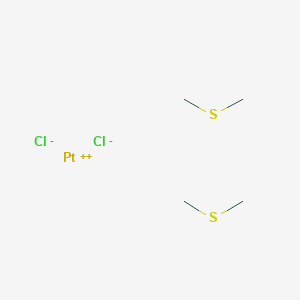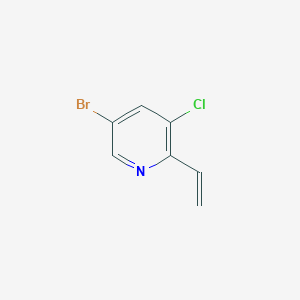
5-Bromo-3-chloro-2-vinylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-chloro-2-vinylpyridine: is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromine, chlorine, and vinyl groups attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions:
Halogenation of Pyridine: The synthesis of 5-Bromo-3-chloro-2-vinylpyridine typically begins with the halogenation of pyridine. This involves the introduction of bromine and chlorine atoms into the pyridine ring. The reaction is usually carried out using bromine and chlorine sources such as bromine (Br2) and chlorine gas (Cl2) under controlled conditions.
Vinylation: The vinyl group is introduced through a vinylation reaction. This can be achieved by reacting the halogenated pyridine with a vinylating agent such as acetylene or vinyl halides in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound involves large-scale halogenation and vinylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient and cost-effective production.
化学反応の分析
Types of Reactions:
Substitution Reactions: 5-Bromo-3-chloro-2-vinylpyridine can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives. For example, oxidation can introduce additional functional groups, while reduction can remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the vinyl group can be coupled with aryl or alkyl boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are typical.
Major Products: The major products formed from these reactions include substituted pyridines, pyridine derivatives with additional functional groups, and coupled products with extended carbon chains.
科学的研究の応用
Chemistry: 5-Bromo-3-chloro-2-vinylpyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be modified to create molecules with biological activity, such as antimicrobial or anticancer agents.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and ligands for various chemical processes.
作用機序
The mechanism of action of 5-Bromo-3-chloro-2-vinylpyridine depends on its specific application. In general, the compound interacts with molecular targets through its halogen and vinyl groups. These interactions can include:
Binding to Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Interacting with Receptors: It can modulate receptor activity by binding to receptor sites, influencing cellular signaling pathways.
Participating in Chemical Reactions: The vinyl group can undergo addition reactions, while the halogen atoms can participate in substitution reactions, leading to the formation of new chemical entities.
類似化合物との比較
5-Bromo-2-chloropyridine: Similar in structure but lacks the vinyl group, making it less reactive in certain coupling reactions.
3-Chloro-2-vinylpyridine:
5-Bromo-3-vinylpyridine: Lacks the chlorine atom, influencing its chemical behavior and use in synthesis.
Uniqueness: 5-Bromo-3-chloro-2-vinylpyridine is unique due to the presence of both bromine and chlorine atoms along with a vinyl group. This combination of functional groups provides a versatile platform for various chemical transformations, making it valuable in synthetic chemistry and drug development.
特性
分子式 |
C7H5BrClN |
|---|---|
分子量 |
218.48 g/mol |
IUPAC名 |
5-bromo-3-chloro-2-ethenylpyridine |
InChI |
InChI=1S/C7H5BrClN/c1-2-7-6(9)3-5(8)4-10-7/h2-4H,1H2 |
InChIキー |
SUYOXYGNQLYVIG-UHFFFAOYSA-N |
正規SMILES |
C=CC1=C(C=C(C=N1)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Hydroxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13121289.png)

![3-Chloro-6,7,8,9-tetrahydrobenzo[g]cinnolin-4-ol](/img/structure/B13121296.png)
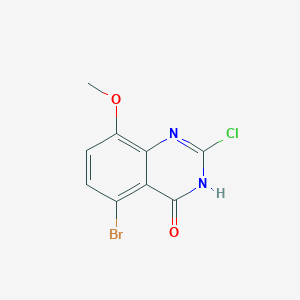
![4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13121303.png)
![tert-butyl (1R,5S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride](/img/structure/B13121324.png)
